molecular formula C32H33FO6 B11600576 2-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 4-fluorobenzoate

2-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 4-fluorobenzoate

Cat. No.: B11600576
M. Wt: 532.6 g/mol
InChI Key: JVQWTXXZDKRAIN-UHFFFAOYSA-N
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Description

2-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 4-fluorobenzoate is a complex organic compound with a unique structure This compound is characterized by the presence of multiple functional groups, including an ethoxy group, a xanthene core, and a fluorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 4-fluorobenzoate typically involves multiple steps. The starting materials and reagents are carefully selected to ensure the desired product is obtained with high yield and purity. Common synthetic routes include:

    Formation of the Xanthene Core: The xanthene core is synthesized through a condensation reaction involving appropriate precursors. This step often requires acidic or basic conditions to facilitate the formation of the xanthene ring.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction. This step typically involves the use of an alkyl halide and a base to promote the formation of the ether bond.

    Attachment of the Fluorobenzoate Moiety: The final step involves the esterification of the xanthene derivative with 4-fluorobenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to streamline the production process and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 4-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 4-fluorobenzoate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It may serve as a probe or a ligand in various biochemical assays.

    Medicine: The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may exhibit activity against certain diseases or conditions.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 4-fluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 4-fluorobenzoate lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the fluorobenzoate moiety, in particular, may enhance its interactions with specific molecular targets, making it valuable for research and industrial applications.

Properties

Molecular Formula

C32H33FO6

Molecular Weight

532.6 g/mol

IUPAC Name

[2-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)phenyl] 4-fluorobenzoate

InChI

InChI=1S/C32H33FO6/c1-6-37-24-13-19(9-12-23(24)39-30(36)18-7-10-20(33)11-8-18)27-28-21(34)14-31(2,3)16-25(28)38-26-17-32(4,5)15-22(35)29(26)27/h7-13,27H,6,14-17H2,1-5H3

InChI Key

JVQWTXXZDKRAIN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C)OC(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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